An In-depth Technical Guide to 3-(tert-butyl)-4-iodophenol (CAS 1017608-22-8)
An In-depth Technical Guide to 3-(tert-butyl)-4-iodophenol (CAS 1017608-22-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
This technical guide delves into the properties of 3-(tert-butyl)-4-iodophenol, a substituted phenol of significant interest in synthetic organic chemistry and drug discovery. It is important to preface this guide by acknowledging that publicly available, peer-reviewed data specifically for 3-(tert-butyl)-4-iodophenol (CAS 1017608-22-8) is limited. Consequently, this document leverages a combination of available information on structurally analogous compounds—namely 4-iodophenol, 3-iodophenol, and 4-tert-butylphenol—to provide a well-reasoned and scientifically grounded estimation of its characteristics and potential applications. As new research emerges, this guide will serve as a foundational resource to be built upon.
Molecular Structure and Physicochemical Properties
The unique substitution pattern of 3-(tert-butyl)-4-iodophenol, featuring a bulky tert-butyl group ortho to the hydroxyl moiety and a heavy iodine atom para to it, dictates its physical and chemical behavior. The tert-butyl group introduces steric hindrance and increases lipophilicity, while the iodine atom provides a reactive handle for various cross-coupling reactions.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 3-(tert-butyl)-4-iodophenol and its structural analogs. The values for the target compound are expert estimations derived from the trends observed in the related molecules.
| Property | 4-iodophenol | 3-iodophenol | 4-tert-butylphenol | 3-(tert-butyl)-4-iodophenol (Predicted) |
| CAS Number | 540-38-5 | 626-02-8 | 98-54-4 | 1017608-22-8 |
| Molecular Formula | C₆H₅IO | C₆H₅IO | C₁₀H₁₄O | C₁₀H₁₃IO |
| Molecular Weight | 220.01 g/mol | 220.01 g/mol [1] | 150.22 g/mol [2][3] | 276.11 g/mol |
| Appearance | Colorless to light brown solid[4] | White to light brown solid | White solid[2] | Off-white to light brown solid |
| Melting Point | 93.5 °C[4] | ~40 °C | 99.5 °C[2] | ~85-95 °C |
| Boiling Point | 139 °C at 5 mmHg (decomposes) | Not available | 239.8 °C[2] | >240 °C (with potential decomposition) |
| Solubility | Insoluble in water | Slightly soluble in water | 0.6 g/L in water (20 °C)[2] | Very low solubility in water |
| pKa | 9.33 | Not available | 10.16 | ~9.5-10.0 |
Rationale for Predictions:
-
Melting Point: The presence of both a tert-butyl group and an iodine atom is expected to result in a melting point that is influenced by both. While the bulky tert-butyl group in 4-tert-butylphenol significantly increases the melting point compared to phenol, the large iodine atom in 4-iodophenol also leads to a high melting point. The combined effect in 3-(tert-butyl)-4-iodophenol is predicted to be within a similar range.
-
Boiling Point: The addition of the tert-butyl and iodo groups will increase the molecular weight and van der Waals forces, leading to a significantly higher boiling point compared to the simpler phenols.
-
Solubility: The large, nonpolar tert-butyl group and the hydrophobic iodine atom will decrease the aqueous solubility compared to the parent phenols.
-
pKa: The electron-donating nature of the tert-butyl group is expected to increase the pKa (decrease the acidity) compared to 4-iodophenol.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would involve the iodination of 3-(tert-butyl)phenol. This precursor can be synthesized through the Friedel-Crafts alkylation of phenol.
Caption: Proposed two-step synthesis of 3-(tert-butyl)-4-iodophenol.
General Experimental Protocol for Iodination of a Substituted Phenol
This protocol is a generalized procedure and would require optimization for the specific substrate.
-
Dissolution: Dissolve the starting phenol (e.g., 3-(tert-butyl)phenol) in a suitable solvent such as methanol.
-
Base Addition: Add a strong base, like sodium hydroxide, to the solution to form the corresponding phenoxide.
-
Iodinating Agent: Introduce an iodinating agent. A common method involves the in-situ generation of iodine monochloride or the use of N-iodosuccinimide (NIS).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction, typically with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Spectroscopic Characterization
While experimental spectra for 3-(tert-butyl)-4-iodophenol are not available, the following are expected characteristic signals:
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¹H NMR:
-
A singlet in the aromatic region corresponding to the proton between the hydroxyl and tert-butyl groups.
-
A doublet and a doublet of doublets in the aromatic region for the other two protons on the ring.
-
A singlet around 1.3-1.5 ppm integrating to nine protons for the tert-butyl group.
-
A broad singlet for the phenolic proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
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Signals in the aromatic region, with the carbon bearing the iodine atom showing a characteristic low-field shift.
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Quaternary carbon signals for the carbons attached to the tert-butyl group and the iodine atom.
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Signals for the methyl and quaternary carbons of the tert-butyl group.
-
-
IR Spectroscopy:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic and tert-butyl groups.
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C=C stretching bands in the aromatic region (1450-1600 cm⁻¹).
-
A C-I stretching vibration at a lower frequency.
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Reactivity and Potential Applications
The chemical reactivity of 3-(tert-butyl)-4-iodophenol is dominated by the three key functional groups: the phenolic hydroxyl group, the aromatic ring, and the carbon-iodine bond.
Key Reactions
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. This allows for O-alkylation and O-acylation reactions.
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Electrophilic Aromatic Substitution: The aromatic ring is activated by the hydroxyl and tert-butyl groups, making it susceptible to further electrophilic substitution, although the positions are sterically hindered.
-
Cross-Coupling Reactions: The carbon-iodine bond is the most versatile handle for synthetic transformations. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.[5]
Caption: Key synthetic transformations of 3-(tert-butyl)-4-iodophenol.
Applications in Drug Discovery and Materials Science
Substituted phenols, particularly those bearing a halogen, are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
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Pharmaceutical Intermediates: Halogenated phenols are crucial building blocks for active pharmaceutical ingredients (APIs).[5] The ability to introduce diverse functionalities via cross-coupling reactions makes 3-(tert-butyl)-4-iodophenol a promising scaffold for generating libraries of compounds for high-throughput screening.
-
Agonists of Nuclear Receptors: For instance, 4-iodophenol is used in the synthesis of agonists for the estrogen β receptor, which is a target for treating hormone-dependent diseases.[2][6] The unique substitution pattern of 3-(tert-butyl)-4-iodophenol could lead to novel ligands with altered selectivity and pharmacokinetic properties.
-
Antioxidants: Hindered phenols, such as those with tert-butyl groups, are well-known for their antioxidant properties.[7] The combination of the hindered phenol and the iodo-substituent could lead to multifunctional compounds with both antioxidant and other biological activities.
-
Materials Science: Aryl iodides are also used in the synthesis of organic light-emitting diode (OLED) materials and other advanced polymers.[5]
Safety and Handling
Given the lack of specific safety data for 3-(tert-butyl)-4-iodophenol, it is imperative to handle this compound with the precautions appropriate for its structural analogs, which are known to be hazardous.
Hazard Identification (Based on Analogs)
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4-iodophenol: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and eye burns.[8]
-
4-tert-butylphenol: Causes skin irritation and serious eye damage. Suspected of damaging fertility. Toxic to aquatic life with long-lasting effects.[3]
It should be assumed that 3-(tert-butyl)-4-iodophenol possesses similar hazards.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[10]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11]
Conclusion
3-(tert-butyl)-4-iodophenol is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from its structural components. The presence of the tert-butyl group offers steric shielding and modulates electronic properties, while the iodo group serves as a versatile synthetic handle for a myriad of cross-coupling reactions. Researchers and drug development professionals are encouraged to approach this compound with the necessary safety precautions and to leverage its unique structure for the creation of innovative molecular entities. As more research is conducted on this specific molecule, a more detailed and precise understanding of its profile will undoubtedly emerge.
References
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]
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Wikipedia. (2023, December 1). 4-tert-Butylphenol. In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]
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On-chembio. (2026, January 27). Expert Insights: Sourcing 4-Iodophenol for Chemical Synthesis & Manufacturing. Retrieved from [Link]
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ResearchGate. (2025, August 4). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, May 29). 4-Iodophenol. In Wikipedia. Retrieved from [Link]
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ResearchGate. (2025, August 4). 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. Retrieved from [Link]
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Taylor & Francis. (n.d.). 4-tert-butylphenol – Knowledge and References. Retrieved from [Link]
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